(2,5-Dichloro-benzyl)-ethyl-amine
Description
(2,5-Dichloro-benzyl)-ethyl-amine is a secondary amine characterized by a benzyl group substituted with chlorine atoms at the 2- and 5-positions and an ethylamine side chain. Its molecular formula is C₉H₁₁Cl₂N, with a molecular weight of 216.10 g/mol.
Properties
IUPAC Name |
N-[(2,5-dichlorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Cl2N/c1-2-12-6-7-5-8(10)3-4-9(7)11/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESYSJRLNWOYIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60920412 | |
| Record name | N-[(2,5-Dichlorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90390-17-3 | |
| Record name | 2,5-Dichloro-N-ethylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90390-17-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, 2,5-dichloro-N-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090390173 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(2,5-Dichlorophenyl)methyl]ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60920412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-benzyl)-ethyl-amine typically involves the reaction of 2,5-dichlorobenzyl chloride with ethylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2,5-Dichloro-benzyl)-ethyl-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The chlorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol or potassium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Ethylamine derivatives.
Substitution: Methoxy or thiol-substituted benzyl derivatives.
Scientific Research Applications
(2,5-Dichloro-benzyl)-ethyl-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2,5-Dichloro-benzyl)-ethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers: Dichloro-Substituted Ethylamines
(2,6-Dichloro-phenyl)-ethyl-amine
- Molecular Formula : C₈H₉Cl₂N
- Molecular Weight : 190.07 g/mol
- Substitution Pattern : Chlorine at 2- and 6-positions.
- This compound is cataloged by AB Chemicals Inc. for research applications .
(3,5-Dichloro-phenyl)-ethyl-amine
- Molecular Formula : C₈H₉Cl₂N
- Molecular Weight : 190.07 g/mol
- Substitution Pattern : Meta-chloro groups.
- Properties : Symmetric substitution may enhance crystallinity and thermal stability. Listed alongside the 2,6-isomer, it serves as a comparative model for regiochemical effects .
Key Differences:
- Reactivity : 2,5-substitution likely offers better electronic activation for further functionalization compared to sterically hindered 2,6- or symmetric 3,5-derivatives.
- Solubility : The 2,5-isomer may exhibit lower solubility in polar solvents due to reduced symmetry.
Piperidine-Containing Analogues
(2,5-Dichloro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride
- Molecular Formula : C₁₃H₁₉Cl₃N₂
- Molecular Weight : 309.67 g/mol
- Structure : Incorporates a piperidine ring, increasing molecular complexity and lipophilicity.
(2,5-Dichloro-benzyl)-piperidin-4-yl-amine hydrochloride
- Molecular Formula : C₁₂H₁₇Cl₂N₂·HCl
- Molecular Weight : 295.65 g/mol
- Properties: The piperidine ring’s position (4-yl vs.
Data Table: Comparative Overview
Biological Activity
(2,5-Dichloro-benzyl)-ethyl-amine is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a dichlorobenzyl moiety which may influence its pharmacokinetic properties and biological interactions. The presence of the ethylamine group allows for potential interactions with various biological macromolecules, enhancing its therapeutic potential.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in cellular signaling pathways and metabolic processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cell proliferation and survival.
- Receptor Binding : It may bind to certain receptors, modulating their activity and influencing downstream signaling cascades.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Moderate |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 16 µg/mL | Strong |
Anticancer Properties
Studies have explored the anticancer potential of this compound, particularly in prostate cancer models. The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cell lines.
- Case Study : A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability with an IC50 value of approximately 15 µM. This effect was associated with the activation of caspase pathways leading to apoptosis .
Research Findings
Various studies have highlighted the significance of substituent modifications on the benzylamine structure, impacting the compound's biological activity:
- Structure-Activity Relationship (SAR) : Modifications at the 2 and 5 positions of the benzyl ring were found to enhance the compound's binding affinity to target proteins, improving its efficacy against cancer cells .
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to control groups, indicating its potential for therapeutic use .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
